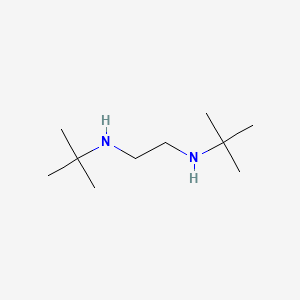
N,N'-Di-tert-butylethylènediamine
Vue d'ensemble
Description
N,N’-Di-tert-butylethylenediamine: is an organic compound with the molecular formula C10H24N2 . It is also known by its systematic name, 1,2-Bis(tert-butylamino)ethane . This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of an ethylenediamine backbone. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties .
Applications De Recherche Scientifique
N,N’-Di-tert-butylethylenediamine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of various metal complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
Mode of Action
It is known to be a strong base, capable of reacting with acids to form salts
Result of Action
It is known to be used as a primary and secondary intermediate, and also as a pharmaceutical intermediate .
Action Environment
It is known to be a liquid at room temperature and should be stored in a dark place under an inert atmosphere .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Di-tert-butylethylenediamine can be synthesized through the reaction of tert-butylamine with ethylene diamine . The reaction typically involves the use of a solvent such as benzene and a catalyst like lithium . The process proceeds via the formation of partially lithiated intermediates before yielding the final product .
Industrial Production Methods: In industrial settings, the production of N,N’-Di-tert-butylethylenediamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in liquid form and requires careful handling due to its reactivity with oxidizing agents and strong acids .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Di-tert-butylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as or (mCPBA) are commonly used.
Reduction: Reagents like or are employed.
Substitution: Various halogenating agents and catalysts are used depending on the desired substitution
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamines with different functional groups
Comparaison Avec Des Composés Similaires
- N,N’-Diisopropylethylenediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetraethylethylenediamine
Comparison: N,N’-Di-tert-butylethylenediamine is unique due to the presence of bulky tert-butyl groups, which provide significant steric hindrance compared to other similar compounds. This steric effect can influence the compound’s reactivity, stability, and ability to form complexes with metal ions. The tert-butyl groups also enhance the compound’s solubility in organic solvents .
Propriétés
IUPAC Name |
N,N'-ditert-butylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYGBGIWLNFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044667 | |
| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4062-60-6 | |
| Record name | N,N′-Di-tert-butylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4062-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Di-tert-butylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004062606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(tert-butyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAI8U5V0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N'-Di-tert-butylethylenediamine (DBED) in copper-catalyzed reactions?
A1: DBED acts as a supporting ligand for copper ions in various catalytic reactions. It plays a crucial role in oxygen activation by copper complexes, mimicking the activity of the enzyme tyrosinase. [, ] DBED facilitates the formation of key reactive intermediates like the μ-η2:η2-peroxodicopper(II) (SP) core, which is essential for the oxidation of substrates like phenols. [, , ]
Q2: How does DBED influence the selectivity of copper-catalyzed phenol oxygenation?
A2: The success of DBED in promoting ortho-oxygenation of phenols to quinones lies in its ability to stabilize the SP core at low temperatures. [] This has been demonstrated through mechanistic studies using UV-Vis spectroscopy, which showed a correlation between the stabilization of the SP core by DBED and the high yields of quinones at room temperature. []
Q3: Can you explain the mechanism of ortho-defluorination-hydroxylation of 2-halophenolates by a DBED-copper complex?
A3: The active species in this reaction is the bis(μ-oxo) (O) isomer of the [Cu2(O)2(DBED)2]2+ complex. [] Theoretical and experimental studies suggest that the O isomer preferentially attacks the arene ring, leading to C-F bond activation. This chemoselectivity over C-Cl and C-H bonds is attributed to the electronic properties and reactivity of the bis(μ-oxo)dicopper(III) core stabilized by DBED. []
Q4: Can DBED be modified during a copper-catalyzed reaction?
A4: Yes, interestingly, DBED can undergo in situ oxidative self-processing in the presence of copper and oxygen. [] This transformation converts DBED into a nitroxyl radical, which then acts as a cocatalyst, enhancing the aerobic oxidation of alcohols. This behavior, observed through kinetic and EPR spectroscopic studies, highlights a unique aspect of DBED in copper-catalyzed reactions. []
Q5: How does the structure of DBED contribute to its function as a ligand?
A5: The tert-butyl groups on the nitrogen atoms of DBED provide steric hindrance, influencing the stability and reactivity of the resulting metal complexes. [, ] This steric bulk can affect the accessibility of the copper center to substrates and impact the reaction pathway. For instance, the presence of tert-butyl groups on both DBED and the phenol substrate is crucial for accurately describing the reaction mechanism in theoretical studies. []
Q6: What are some examples of aluminum complexes formed with DBED and what is their significance?
A6: DBED reacts with various aluminum hydride sources to form a range of complexes, including lithium-chelated adducts, [] secondary amine-stabilized amidoaluminum hydrides, [] and dimeric diamidoalane complexes. [] The formation and stability of these complexes are influenced by the steric demands of the tert-butyl groups on DBED. These complexes are relevant to understanding the fundamental coordination chemistry of aluminum and its reactivity with nitrogen-containing ligands.
Q7: What spectroscopic techniques are used to study DBED-containing complexes?
A7: Various techniques are employed, including:
- NMR spectroscopy: This technique provides structural information about the complexes formed with DBED, including the arrangement of ligands around the metal center. [, ]
- UV-Vis spectroscopy: This method is particularly useful for studying reaction intermediates and kinetics, especially in copper-catalyzed reactions where the intermediates exhibit distinct colours. [, , ]
- EPR spectroscopy: This technique helps identify and characterize radical species, such as the nitroxyl radical formed during the self-processing of DBED in aerobic oxidation reactions. []
Q8: Are there any computational studies on DBED-containing complexes?
A8: Yes, computational methods, particularly density functional theory (DFT) calculations, have been utilized to study the reaction mechanisms of DBED-copper complexes. [, ] These studies provide valuable insights into the energetics of different reaction pathways, the nature of transition states, and the factors influencing reactivity and selectivity.
Q9: Are there any alternatives to DBED in copper-catalyzed reactions?
A9: While DBED is a highly effective ligand in many copper-catalyzed reactions, researchers are constantly exploring alternative ligands to enhance catalytic activity, selectivity, or substrate scope. [] This exploration involves screening ligands with different nitrogen donors, denticities, and steric properties to fine-tune the reactivity of copper complexes for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


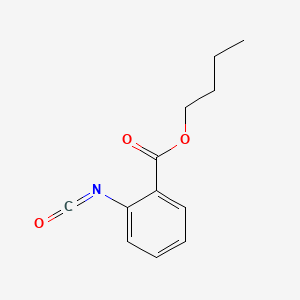
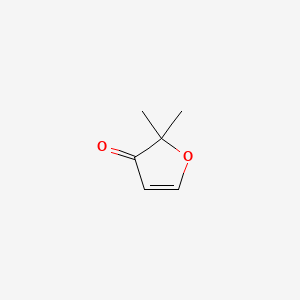

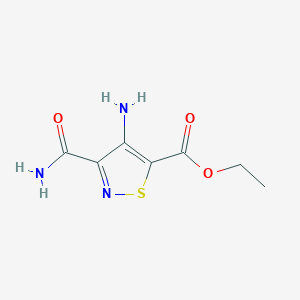
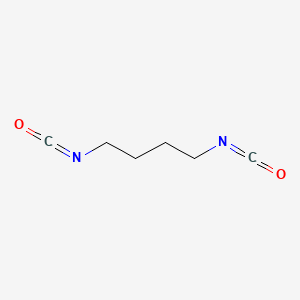
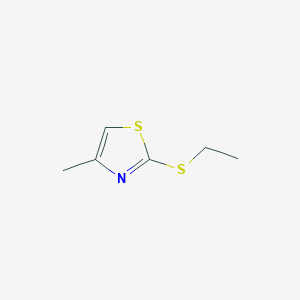
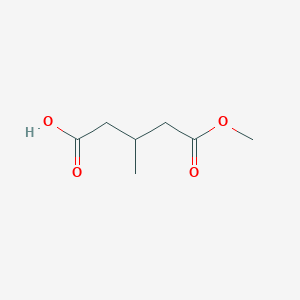


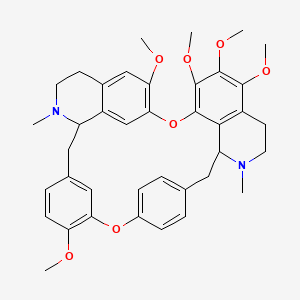
![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)


